molecular formula C13H24N2O B5800803 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine

1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine

Cat. No. B5800803
M. Wt: 224.34 g/mol
InChI Key: VXAIIDXEZOCZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine, also known as AEMDP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine is not fully understood. However, it is believed that 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine exerts its effects by modulating the activity of certain neurotransmitters in the brain. 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in pain perception and mood regulation.
Biochemical and Physiological Effects:
1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been shown to reduce pain and inflammation. 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has also been shown to have anxiolytic and anti-depressant effects. In addition, 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine in lab experiments is its relatively low toxicity. 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been shown to have low toxicity in animal studies, making it a safe compound to work with in the lab. However, one of the limitations of using 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine in lab experiments is its limited solubility in water. This can make it difficult to administer 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine to animals or to dissolve it in certain solvents.

Future Directions

There are several future directions for the study of 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine. One area of research is the development of new pain-relieving drugs based on 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine. Another area of research is the development of new insecticides and growth regulators for crops based on 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine. In addition, further studies are needed to fully understand the mechanism of action of 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. The synthesis of 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine involves the reaction of N-ethylpiperidin-4-amine with acetic anhydride and 2-methyl-2-butene in the presence of a catalyst such as sulfuric acid. 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been extensively studied for its potential applications in medicine and agriculture and has been shown to have anti-inflammatory and analgesic effects, insecticidal properties, and anxiolytic and anti-depressant effects. However, further studies are needed to fully understand the mechanism of action of 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine involves the reaction of N-ethylpiperidin-4-amine with acetic anhydride and 2-methyl-2-butene in the presence of a catalyst such as sulfuric acid. The product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized over the years to improve the yield and purity of 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine.

Scientific Research Applications

1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been extensively studied for its potential applications in various fields. In medicine, 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
In agriculture, 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. 1-acetyl-N-ethyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine has also been studied for its potential use as a growth regulator for crops.

properties

IUPAC Name

1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-5-14(10-11(2)3)13-6-8-15(9-7-13)12(4)16/h13H,2,5-10H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIIDXEZOCZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5416575

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